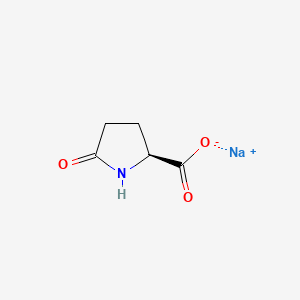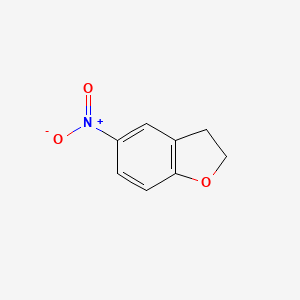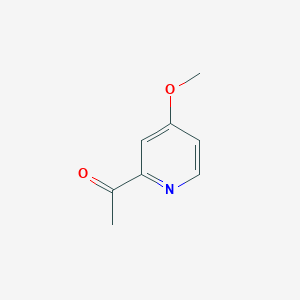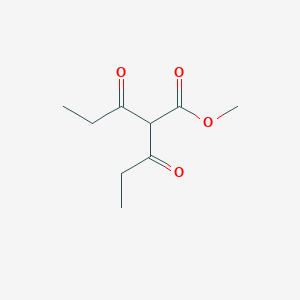![molecular formula C5H10ClNO B1323441 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 909186-56-7](/img/structure/B1323441.png)
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Vue d'ensemble
Description
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with the CAS Number 909186-56-7 . It has a molecular weight of 135.59 . It is a solid at room temperature .
Synthesis Analysis
There are several methods for synthesizing 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. One approach involves starting with 4R-hydroxy-l-proline as a chiron . Another method involves the use of trans-4-hydroxy-L-proline .Molecular Structure Analysis
The InChI code for 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is 1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is used as a reactant in the preparation of diaza/aza/phthalazines as p38 kinase inhibitors for treating inflammations .Physical And Chemical Properties Analysis
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a solid at room temperature . It has a molecular weight of 135.59 .Applications De Recherche Scientifique
Synthesis of p38 Kinase Inhibitors
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride: is used as a reactant in the synthesis of diaza/aza/phthalazines, which are potent p38 kinase inhibitors . These inhibitors are significant in the treatment of inflammatory diseases as p38 kinase plays a crucial role in the production of pro-inflammatory cytokines.
Preparation of Carbon-Atom Bridged Morpholines
The compound serves as a starting point for the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes , which are carbon-atom bridged morpholines . This process begins with 4R-hydroxy-l-proline as a chiron, showcasing the versatility of 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in organic synthesis.
Development of GABA Analogues
By attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, researchers can create a framework resembling γ-amino butyric acid (GABA) . GABA analogues have therapeutic potential in treating various neurological disorders due to their role as neurotransmitters.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Oxa-5-azabicyclo[22It is used as a reactant in the preparation of diaza/aza/phthalazines , which are known to inhibit p38 kinase . The p38 kinase is a type of protein kinase that is implicated in cellular responses to stress and inflammation .
Mode of Action
The exact mode of action of 2-Oxa-5-azabicyclo[22As a precursor in the synthesis of p38 kinase inhibitors , it may contribute to the inhibition of this kinase, thereby modulating the cellular responses to stress and inflammation .
Biochemical Pathways
The specific biochemical pathways affected by 2-Oxa-5-azabicyclo[22P38 kinase, for which this compound is a precursor in the synthesis of its inhibitors , is involved in several pathways including the MAPK signaling pathway, the cytokine-cytokine receptor interaction pathway, and the Toll-like receptor signaling pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-5-azabicyclo[22Its lipophilicity and water solubility, which can impact its bioavailability, are reported . . These properties suggest that it may have good bioavailability.
Propriétés
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOKPFPITUUCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619998 | |
| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride | |
CAS RN |
909186-56-7 | |
| Record name | 2-Oxa-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3H-Imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1323379.png)
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)


